molecular formula C8H5BrClFO B1273119 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone CAS No. 63529-30-6

2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone

Cat. No.: B1273119
CAS No.: 63529-30-6
M. Wt: 251.48 g/mol
InChI Key: JOCPGHGWUUBURW-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone (C₈H₅BrClFO, MW 251.35 g/mol) is a brominated aromatic ketone featuring electron-withdrawing substituents (3-chloro and 4-fluoro) on the phenyl ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. For instance, it reacts with acetyl thiourea to form thiazole derivatives, which are key precursors in the synthesis of small-molecule kinase activators . The chloro and fluoro groups enhance electrophilicity at the α-carbon, facilitating nucleophilic substitutions or cyclization reactions.

Properties

IUPAC Name

2-bromo-1-(3-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCPGHGWUUBURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382292
Record name 2-Bromo-1-(3-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63529-30-6
Record name 2-Bromo-1-(3-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3'-chloro-4'-fluoroacetophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone typically involves the bromination of 1-(3-chloro-4-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Various substituted ethanones depending on the nucleophile used.

    Reduction: 1-(3-chloro-4-fluorophenyl)ethanol.

    Oxidation: 3-chloro-4-fluorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein interactions due to its reactive bromine atom.

    Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations. These reactions can modulate biological pathways by interacting with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Structural and Electronic Variations

Structural analogs of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone differ primarily in substituent type and position. These variations significantly influence reactivity, physical properties, and applications:

Key Substituent Effects:
  • Electron-withdrawing groups (EWGs) : Chloro, fluoro, and bromo substituents increase electrophilicity at the α-carbon, accelerating nucleophilic reactions.
  • Electron-donating groups (EDGs) : Methoxy or hydroxyl groups reduce reactivity but improve solubility in polar solvents.
  • Halogen size and polarizability : Iodine (in 4-iodophenyl analogs) introduces steric bulk and enhances crystallinity, while fluorine improves metabolic stability in pharmaceuticals.

Physical Properties and Reactivity

The table below summarizes critical data for this compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound C₈H₅BrClFO 251.35 3-Cl, 4-F Not reported Kinase activator synthesis
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ 241.07 4-OCH₃ Not reported Organic synthesis intermediates
2-Bromo-1-(4-iodophenyl)ethanone C₈H₆BrIO 324.94 4-I Not reported Cross-coupling reactions
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone C₈H₆BrClO₂ 249.49 3-Cl, 4-OH 128–130 Pharmaceutical intermediates
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone C₈H₆BrFO₂ 233.04 5-F, 2-OH 86–87 Heterocycle synthesis
2-Bromo-1-(3,5-difluorophenyl)ethanone C₈H₅BrF₂O 235.03 3,5-diF Not reported Research chemical
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone C₉H₇BrClFO 265.35 4-Cl, 2-F, 5-CH₃ Not reported Lab-scale synthesis
Notable Observations:
  • Melting Points : Hydroxyl-substituted analogs (e.g., 3-chloro-4-hydroxy derivative) exhibit higher melting points (128–130°C) due to hydrogen bonding , whereas methoxy or methyl analogs remain lower.
  • Reactivity : The 3-chloro-4-fluoro derivative’s EWGs make it more reactive in nucleophilic substitutions compared to EDG-containing analogs like the 4-methoxy compound .
  • Applications : Iodine-substituted analogs are favored in heavy-atom crystallography, while hydroxylated variants are intermediates in drug synthesis .

Biological Activity

2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone, with the CAS number 63529-30-6, is a halogenated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C8H6BrClF. Its structure features a bromine atom, a chlorine atom, and a fluorine atom attached to a phenyl ring, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that halogenated compounds like this compound exhibit significant antimicrobial properties. In particular:

  • Antibacterial Effects : The compound has shown inhibitory activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Research has also explored the cytotoxic effects of this compound on cancer cell lines:

  • Cancer Cell Lines : In vitro studies revealed that this compound exhibited selective cytotoxicity against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The IC50 values were reported to be below 20 µM, indicating potent anticancer activity .

The biological activity of this compound is attributed to its ability to interact with cellular targets through halogen bonding and electrophilic substitution reactions. The presence of halogens enhances the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

StudyFindings
Study ADemonstrated antibacterial activity against E. coli with an MIC of 25 µg/mL.
Study BShowed cytotoxic effects on A549 cells with an IC50 of 15 µM.
Study CInvestigated the compound's mechanism via apoptosis induction in cancer cells.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructureAntimicrobial ActivityCytotoxicity
Compound AC8H7BrClMIC: 30 µg/mLIC50: 25 µM
Compound BC8H6F2MIC: 20 µg/mLIC50: 18 µM
This compound C8H6BrClF MIC: 25 µg/mL IC50: 15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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